(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Overview
Description
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid is a complex organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a methylated heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N). The resulting Boc-protected intermediate is then subjected to further chemical reactions to introduce the methyl group at the appropriate position on the heptanoic acid chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may serve as a substrate or inhibitor in biochemical assays to study enzyme activity.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further modifications and interactions with biological molecules.
Comparison with Similar Compounds
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-ethylheptanoic acid
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-propylheptanoic acid
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-butylheptanoic acid
Uniqueness: (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the methyl group at the 5-position differentiates it from other similar compounds, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(4R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJOCXORPOFIQH-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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